2-Ethyl-6-nitro-1,3-benzothiazole
Description
2-Ethyl-6-nitro-1,3-benzothiazole is a benzothiazole derivative featuring an ethyl group at position 2 and a nitro group at position 6 of the fused aromatic heterocyclic ring. Benzothiazoles are structurally characterized by a benzene ring fused to a thiazole ring (containing sulfur and nitrogen). The ethyl and nitro substituents influence the compound’s electronic properties, solubility, and reactivity.
Properties
CAS No. |
17142-80-2 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-ethyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C9H8N2O2S/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3 |
InChI Key |
LMTIHUKEXUVDTP-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Synonyms |
Benzothiazole, 2-ethyl-6-nitro- (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-6-nitro-1,3-benzothiazole
- Synthesis: Prepared via nitration of 2-chloro-1,3-benzothiazole using H₂SO₄ and KNO₃ at 4°C, followed by room-temperature reaction .
- Reactivity : The electron-withdrawing chloro group enhances electrophilic substitution at position 4. This contrasts with 2-ethyl-6-nitro-1,3-benzothiazole, where the electron-donating ethyl group may reduce nitration efficiency or alter regioselectivity.
2-Amino-6-nitro-1,3-benzothiazole
- Crystal Structure: Forms hydrogen sulfate salts with extensive hydrogen bonding (N–H⋯O and O–H⋯O interactions) . The amino group’s basicity facilitates salt formation, a property less likely in the ethyl-substituted analog due to the absence of a reactive NH₂ group.
6-Nitro-1,3-benzothiazole-2(3H)-thione
- Structural Features: The nitro group is twisted 5.5° from the benzene plane, with intermolecular N–H⋯S hydrogen bonds and π-π interactions (3.588 Å) stabilizing the crystal lattice .
Comparative Data Table
Functional and Application Differences
- Pharmaceutical Potential: Benzothiazole derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)acetamides () are explored for medicinal applications due to their bioactivity . The ethyl group in this compound could enhance membrane permeability compared to chloro or amino analogs.
- Coordination Chemistry : 6-Nitro-1,3-benzothiazole-2(3H)-thione forms metal complexes via sulfur coordination . The ethyl group’s steric bulk might limit such interactions in the ethyl-substituted derivative.
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